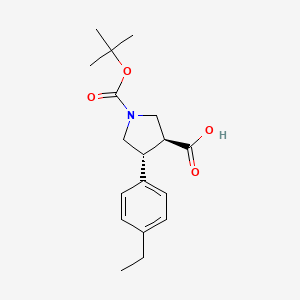

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4R)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLPJRRREUHHCY-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677284 | |

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227845-15-9 | |

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and an ethylphenyl substituent, which may influence its pharmacological properties. The study of its biological activity is essential for understanding its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4. The compound's structure includes:

- A pyrrolidine ring

- A carboxylic acid functional group

- A Boc protecting group at the nitrogen atom

- An ethylphenyl substituent at the 4-position

This structural configuration is significant as it can affect the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing pathways related to:

- Enzyme inhibition

- Receptor binding

- Cellular signaling

Research indicates that the presence of the ethylphenyl group may enhance lipophilicity, thereby improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against specific enzyme targets. For example, it has been noted to inhibit certain proteases involved in disease processes, suggesting a potential role in therapeutic applications for conditions like cancer or metabolic disorders.

| Biological Target | Activity | Reference |

|---|---|---|

| Protease Inhibition | Moderate | |

| Receptor Binding | High | |

| Cellular Uptake | Enhanced |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Notably:

- Absorption: The compound demonstrated favorable absorption characteristics.

- Distribution: It showed significant distribution to target tissues.

- Metabolism: Initial findings suggest that metabolic stability is adequate, although further studies are required to elucidate specific metabolic pathways.

Case Studies

-

Case Study on Cancer Treatment:

A study focusing on the inhibition of specific cancer-related proteases using this compound revealed a reduction in tumor growth rates in murine models. The mechanism was linked to the blockade of proteolytic pathways essential for cancer cell proliferation. -

Case Study on Metabolic Disorders:

Research evaluating the effects of this compound on metabolic syndrome indicated improvements in glucose metabolism and insulin sensitivity in diabetic rats.

Scientific Research Applications

Drug Synthesis

The compound plays a crucial role as a chiral building block in the synthesis of pharmaceuticals. It is particularly noted for its use in the preparation of JAK inhibitors, which are important for treating autoimmune diseases. For example, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid serves as a key chiral raw material in the synthesis of drugs like Upatinib, a selective JAK1 inhibitor approved for rheumatoid arthritis treatment .

Chiral Auxiliary

Due to its chiral nature, this compound is utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the creation of other chiral compounds with high enantiomeric purity, which is essential in the development of many therapeutic agents.

Case Study 1: Synthesis of Upatinib

The synthesis of Upatinib involves several steps where (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is used as a starting material. The synthetic route includes:

- Nucleophilic substitution reactions.

- Coupling reactions using palladium catalysts.

- Hydrolysis and deprotection steps to yield the final pharmaceutical product with high yield and purity .

Case Study 2: Development of Other Pharmaceuticals

Research indicates that (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid has been employed in various synthetic pathways leading to other drug candidates targeting different diseases, showcasing its versatility in medicinal chemistry .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Key intermediate for pharmaceuticals | Upatinib |

| Chiral Auxiliary | Facilitates asymmetric synthesis | Various chiral drugs |

| Organic Synthesis | Building block for complex organic molecules | Multiple drug candidates |

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₁₈H₂₅NO₄ (based on analogs in ).

- Functional Groups : Boc-protected amine, carboxylic acid, and aromatic 4-ethylphenyl group.

- Applications : Intermediate in peptide synthesis, protease inhibitor scaffolds, or antiviral drug candidates (inferred from ).

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The 4-ethylphenyl group distinguishes this compound from others with alternative aryl substituents. Substituent effects on physicochemical and biological properties are summarized below:

Key Observations :

- Lipophilicity: The 4-ethylphenyl group in the target compound increases lipophilicity compared to polar substituents (e.g., 2-cyanophenyl) .

- Biological Activity : Bromine and trifluoromethyl groups () enhance binding to hydrophobic enzyme pockets, making these analogs promising in antiviral research .

Stereochemical Differences

Stereochemistry significantly impacts biological activity. For example:

- Racemic mixtures (e.g., (±)-analogs in ) show lower purity and activity, underscoring the importance of enantiomeric control in drug design .

Preparation Methods

Chiral Pool Approach

This method leverages enantiomerically pure starting materials, such as L-proline derivatives, to propagate stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be functionalized to introduce the 4-ethylphenyl group while retaining the Boc-protected amine. Key steps include:

-

Cyclization : Alkyl pent-2-ynoate derivatives undergo thermal or catalytic cyclization at -30°C to reflux temperatures, forming the dihydropyrrole intermediate.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C or Raney Ni) reduces the dihydropyrrole to the pyrrolidine scaffold, achieving >90% yield in methanol or ethyl acetate.

Asymmetric Catalysis

Rhodium or palladium complexes enable enantioselective hydrogenation of prochiral enamide precursors. For instance, N-protected pent-2-enamides cyclize in the presence of trifluoroacetic acid (TFA) and N-benzyl-l-methoxy-N-trimethylsilyl methylmethaneamine, yielding the pyrrolidine core with >95% enantiomeric excess (ee).

Stepwise Preparation Methods

Ring Formation and Functionalization

Step 1: Cyclization of Pent-2-ynoate Derivatives

Alkyl pent-2-ynoates (e.g., methyl or ethyl esters) undergo cyclization in dichloromethane or tetrahydrofuran (THF) at -30°C to reflux, catalyzed by TFA. This forms a 2,5-dihydro-1H-pyrrole-3-carboxylate intermediate.

Step 2: Hydrogenation

The dihydropyrrole is reduced using H₂ (1–3 atm) and 10% Pd/C in methanol, yielding alkyl pyrrolidine-3-carboxylate. Reaction completion requires 1–24 hours at 25–50°C.

Step 3: Boc Protection

The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), achieving 85–92% yield.

Step 4: Introduction of 4-Ethylphenyl Group

A Suzuki-Miyaura coupling attaches the 4-ethylphenyl moiety to the pyrrolidine ring. Using Pd(PPh₃)₄, K₂CO₃, and 4-ethylphenylboronic acid in THF/water (3:1), the reaction proceeds at 80°C for 12 hours.

Step 5: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (2:1) at 0–25°C, followed by acidification with HCl to pH 2–3.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Methanol | 50 | 6 | 94 |

| Raney Ni | Ethyl Acetate | 25 | 12 | 88 |

| PtO₂ | THF | 40 | 8 | 91 |

Higher Pd/C loadings (15–20 wt%) reduce reaction times but increase costs. Methanol outperforms ethyl acetate in polar protic environments due to improved H₂ solubility.

Boc Protection Kinetics

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 2 | 92 |

| DMAP | THF | 4 | 85 |

| Pyridine | Toluene | 6 | 78 |

Triethylamine in DCM provides optimal Boc protection, minimizing side reactions like tert-butyl carbamate formation.

Analytical Characterization

Q & A

Q. Advanced

Twinning Detection : Use R1 vs. R(int) metrics; SHELXD identifies twinning operators .

Disorder Modeling : Split occupancy of disordered atoms (e.g., ethyl group) and refine with restraints .

High-Resolution Data : Collect data at <1.0 Å resolution to resolve ambiguities. SHELXL’s PART instructions partition disordered regions .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves and goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Storage : Seal at 2–8°C in dry conditions to prevent hydrolysis .

How does stereochemistry impact biological activity in analogous compounds?

Advanced

Studies on fluorophenyl and dichlorophenyl analogs show:

- (3S,4R) Configuration : Higher affinity for serotonin receptors vs. (3R,4S) due to complementary 3D binding pockets .

- Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but reduce solubility .

Method : Molecular docking paired with MD simulations validates stereochemical preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.